molecular formula C8H10INO2S B13148774 1-(3-Iodophenyl)-N-methylmethanesulfonamide CAS No. 1286754-49-1

1-(3-Iodophenyl)-N-methylmethanesulfonamide

Cat. No.: B13148774
CAS No.: 1286754-49-1
M. Wt: 311.14 g/mol
InChI Key: BFTOYJWWVZDNEA-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodophenyl)-N-methylmethanesulfonamide typically involves the iodination of a phenyl ring followed by the introduction of a methanesulfonamide group. One common method includes the reaction of 3-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodophenyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

1-(3-Iodophenyl)-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-N-methylmethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The iodine atom and the sulfonamide group play crucial roles in its interaction with molecular targets.

Comparison with Similar Compounds

Uniqueness: 1-(3-Iodophenyl)-N-methylmethanesulfonamide is unique due to the combination of the iodine atom and the sulfonamide group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

1-(3-Iodophenyl)-N-methylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_9H_10I_NO_2S
  • Molecular Weight : 305.15 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial properties. Research indicates that it exhibits selective activity against certain bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Activity

A study conducted on various compounds, including this compound, revealed significant antimicrobial activity against MRSA. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. The results are summarized in Table 1.

Compound MIC (µg/mL) Target Pathogen
This compound≤0.25MRSA
Control (Vancomycin)1MRSA
Control (Streptomycin)12.5Staphylococcus aureus

Table 1 : Antimicrobial activity of this compound against MRSA compared to controls.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This is supported by studies indicating that sulfonamide derivatives often inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

Case Studies and Research Findings

Several research studies have documented the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • A comprehensive screening of a library of synthetic compounds identified this compound as a potent inhibitor against MRSA with an MIC value significantly lower than other tested compounds .
    • This study also reported no cytotoxic effects on human cell lines at effective antimicrobial concentrations, suggesting a favorable therapeutic index.
  • Structure-Activity Relationship (SAR) :
    • The structural modifications of sulfonamides have been shown to influence their biological activity significantly. In particular, the presence of the iodine atom at the para position enhances lipophilicity and cellular uptake, contributing to increased potency against resistant bacterial strains .

Properties

CAS No.

1286754-49-1

Molecular Formula

C8H10INO2S

Molecular Weight

311.14 g/mol

IUPAC Name

1-(3-iodophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H10INO2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3

InChI Key

BFTOYJWWVZDNEA-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC(=CC=C1)I

Origin of Product

United States

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